molecular formula C8H7IO3 B132591 Methyl 3-hydroxy-4-iodobenzoate CAS No. 157942-12-6

Methyl 3-hydroxy-4-iodobenzoate

Cat. No.: B132591
CAS No.: 157942-12-6
M. Wt: 278.04 g/mol
InChI Key: LXCQVWRESZDFGW-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-iodobenzoate: is an organic compound with the molecular formula C8H7IO3 . It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a hydroxyl group and the hydrogen atom at the 4-position is replaced by an iodine atom. This compound is often used as an intermediate in pharmaceutical and organic synthesis due to its unique chemical properties .

Mechanism of Action

Target of Action

Methyl 3-hydroxy-4-iodobenzoate is a complex organic compound with the molecular formula C8H7IO3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, a symmetrical Sonogashira coupling with trimethylsilylacetylene can occur, leading to the formation of dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate . This suggests that this compound might interact with its targets through similar mechanisms.

Biochemical Pathways

The compound’s potential to undergo coupling reactions suggests it may influence pathways involving similar chemical reactions .

Result of Action

Given its potential to undergo coupling reactions , it may induce changes at the molecular level, which could potentially influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-4-iodobenzoate can be synthesized through the iodination of methyl 4-hydroxybenzoate. The process involves dissolving methyl 4-hydroxybenzoate in acetic acid and adding iodine monochloride dropwise while maintaining the temperature at 65°C. The mixture is then stirred for several hours at room temperature to complete the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form .

Comparison with Similar Compounds

  • Methyl 4-hydroxy-3-iodobenzoate
  • Methyl 3-iodo-4-hydroxybenzoate
  • Methyl 3,5-diiodo-4-hydroxybenzoate

Comparison: Methyl 3-hydroxy-4-iodobenzoate is unique due to the specific positioning of the hydroxyl and iodine groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and reactions .

Properties

IUPAC Name

methyl 3-hydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCQVWRESZDFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439009
Record name methyl 3-hydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157942-12-6
Record name methyl 3-hydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-4-iodobenzoate
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Record name 3-Hydroxy-4-iodobenzoic acid methyl ester
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Synthesis routes and methods I

Procedure details

59 ml (1.10 mol, 2.4 eq) of sulfuric acid are added to a solution of 121 g (0.458 mol, 1 eq) of methyl 3-hydroxy-4-iodobenzoic acid in 700 ml of methanol. The reaction mixture is refluxed for 6 days. The methanol is evaporated off and the reaction medium is then poured into water and extracted with ethyl acetate. The organic phases are combined, washed with water and dried over sodium sulfate. The solvent is concentrated and the solid obtained is filtered off and dried. 88.56 g of methyl 3-hydroxy-4-iodobenzoate are obtained in the form of white crystals. Yield=70%
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59 mL
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methyl 3-hydroxy-4-iodobenzoic acid
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121 g
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700 mL
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Synthesis routes and methods II

Procedure details

Overall, 61.31 g of 3-hydroxy-4-iodobenzoic acid are obtained in the form of a white solid. 47 g (150 mmol) of this 3-hydroxy-4-iodobenzoic acid are placed in 300 mL of methanol and 6.13 g (35.6 mmol) of para-toluenesulfonic acid are added. The reaction mixture is heated at 70° C. for 48 hours.— The reaction is stopped by addition of 11 of water. The precipitated product is filtered off and rinsed with water to neutral pH. 37.4 g (76%) of methyl 3-hydroxy-4-iodobenzoate are obtained in the form of a beige-colored powder.
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47 g
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6.13 g
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11
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Synthesis routes and methods III

Procedure details

A solution of methyl 4-amino-3-hydroxybenzoate (1 eq.) in THF was diluted with aqueous HCl 3N and cooled to 0° C. Sodium nitrite (1.1 eq.) in H2O was added over 5 min. The reaction mixture was stirred for 25 min at 0° C. and then a solution of potassium iodide (4 eq.) in H2O was added in one portion, and stirred for 15 min. The reaction mixture was partitioned between water and EtOAc, the organic layer was washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM) to afford methyl 3-hydroxy-4-iodobenzoate.
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methyl 4-amino-3-hydroxybenzoate
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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